(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid
Overview
Description
“(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid” is also known as N-carbamoyl-L-proline . It has a pyrrolidine ring, which adopts a half-chair conformation . The compound has a molecular weight of 200.24 .
Molecular Structure Analysis
The pyrrolidine ring in this compound adopts a half-chair conformation . The ureide and the acidic groups are locked in an orientation that makes the NH2 group “anti” to the carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine compounds are known to be versatile scaffolds in drug discovery .Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry. Pyrrolidine derivatives, including pyrrolidine-2-one and prolinol, have shown a wide range of biological activities and are incorporated into compounds for treating human diseases. Their 3D structure and stereochemistry significantly contribute to the interaction with biological targets, making them valuable scaffolds for drug design. This versatility has led to the exploration of pyrrolidine derivatives for various therapeutic applications, showcasing their importance in developing new biologically active compounds (Li Petri et al., 2021).
Carboxylic Acids in Biotechnological Applications
Carboxylic acids are central to biorenewable chemicals, with their fermentation from engineered microbes showcasing the vast potential for sustainable production processes. The flexibility of these compounds as precursors for various industrial chemicals underscores their role in green chemistry. This includes the transformation of lactic acid, a key hydroxycarboxylic acid, into valuable chemicals such as pyruvic acid and lactate esters through both chemical and biotechnological routes, highlighting the innovative approaches to utilizing carboxylic acids in sustainable production methods (Gao et al., 2011).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have been extensively studied for their anticancer properties. These compounds, characterized by the 3-phenyl acrylic acid functionality, have shown diverse biological activities. The synthesis and evaluation of cinnamic acid derivatives as anticancer agents have highlighted their potential, underscoring the underutilized therapeutic applications of these compounds in cancer research (De et al., 2011).
Role in Plant Defense Mechanisms
Pyrrolidine derivatives, particularly those involved in proline metabolism, play crucial roles in plant defense against pathogens. Studies have shown that alterations in proline metabolism can significantly affect plant resistance to bacterial and fungal infections, suggesting the importance of these compounds in enhancing crop resilience and productivity (Qamar et al., 2015).
Future Directions
Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid” and similar compounds lies in further exploration of their pharmacophore space, stereochemistry, and three-dimensional coverage .
Mechanism of Action
Target of Action
It is known that carbamoyl radicals can interact with a variety of electron-poor olefins .
Mode of Action
(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid may generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path . The resulting nucleophilic radicals can then be intercepted by a variety of electron-poor olefins in a Giese-type addition process .
Biochemical Pathways
The generation of acyl and carbamoyl radicals suggests that it may influence redox reactions and related biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the generation of acyl and carbamoyl radicals requires low-energy photons (blue LEDs) for activation . Furthermore, the polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase .
Properties
IUPAC Name |
(2S)-1-(propan-2-ylcarbamoyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)10-9(14)11-5-3-4-7(11)8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBEWHSDGBTFE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73096-18-1 | |
Record name | (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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